2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

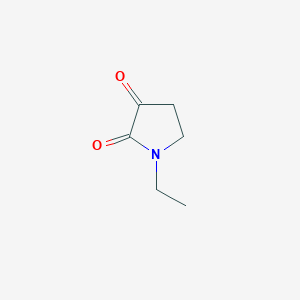

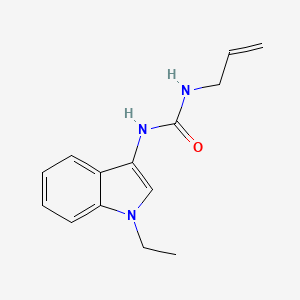

The compound “2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride” is a complex organic molecule. It contains an amide group (-CONH2), which is a common feature in biochemistry, particularly in proteins. The molecule also contains a hexanamide group, suggesting it is a derivative of hexanoic acid, a six-carbon fatty acid .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the amide group, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The amide group could, for example, be hydrolyzed to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Antibacterial Properties

EN300-27191015 exhibits promising antibacterial activity due to its structural features. Researchers have explored its efficacy against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when combined with bioavailable copper . Further investigations into its mechanism of action and potential clinical applications are warranted.

Metal Complexation and Coordination Chemistry

EN300-27191015 can form stable complexes with metal ions, particularly ruthenium (II). These mixed-ligand complexes involve the polydentate dipeptide L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid). Key findings include:

- Chelation Sites : The amide-carbonyl and amino-terminus of the dipeptide are not involved in chelation .

Peptidoglycan Synthesis Modulation

EN300-27191015’s structural similarity to amino acids makes it relevant in bacterial cell wall synthesis. While most amino acids occur as l-enantiomers, bacteria produce significant amounts of d-amino acids. In bacterial systems, d-amino acids play a role in the synthesis and cross-linking of peptidoglycan .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-aminopropanoylamino)-N-methylhexanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2.ClH/c1-3-4-5-8(10(15)12-2)13-9(14)6-7-11;/h8H,3-7,11H2,1-2H3,(H,12,15)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFBWYHOKGRNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

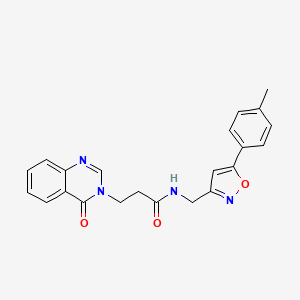

CCCCC(C(=O)NC)NC(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropanoylamino)-N-methylhexanamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)

![Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2537641.png)

![N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2537647.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)